N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features an isoxazole ring and a thiophene ring, both of which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methylisoxazole with 5-nitrothiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions are carefully controlled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the isoxazole ring.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)acetamide
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-methylisoxazol-3-yl)oxalamide
Uniqueness
N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the isoxazole and nitrothiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-5-4-7(11-16-5)10-9(13)6-2-3-8(17-6)12(14)15/h2-4H,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCPURMLPYCTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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